rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride
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Overview
Description
rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an ethoxy group, a methylsulfanyl group, and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.
Introduction of Substituents: The ethoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include ethyl iodide and methylthiol.
Amination: The amine group is introduced through a reductive amination reaction, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ethoxy and methylsulfanyl groups contribute to its overall lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1r,2s,3r)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride
- rac-(1r,2s,3r)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride
Uniqueness
rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is unique due to its specific combination of substituents on the cyclobutane ring. The presence of both an ethoxy and a methylsulfanyl group imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGYLGITNCFBO-IXUZKAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1SC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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